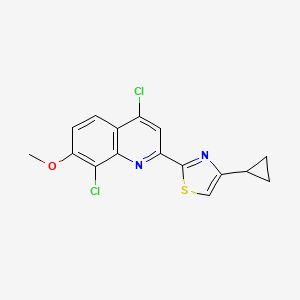

4,8-Dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline

CAS No.:

Cat. No.: VC16389056

Molecular Formula: C16H12Cl2N2OS

Molecular Weight: 351.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12Cl2N2OS |

|---|---|

| Molecular Weight | 351.2 g/mol |

| IUPAC Name | 4-cyclopropyl-2-(4,8-dichloro-7-methoxyquinolin-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C16H12Cl2N2OS/c1-21-13-5-4-9-10(17)6-11(19-15(9)14(13)18)16-20-12(7-22-16)8-2-3-8/h4-8H,2-3H2,1H3 |

| Standard InChI Key | BYVQXTYOISYCKD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C=C1)C(=CC(=N2)C3=NC(=CS3)C4CC4)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4,8-dichloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxyquinoline, reflects its intricate architecture. The quinoline core is substituted at positions 4 and 8 with chlorine atoms, at position 7 with a methoxy group, and at position 2 with a 4-cyclopropylthiazole moiety . This arrangement confers both lipophilicity and electronic diversity, critical for interactions with biological targets.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1237745-83-3 | |

| Molecular Formula | ||

| Molecular Weight | 351.25 g/mol | |

| Purity | 98% | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | 2–8°C, moisture-free, sealed |

Structural Analysis

The quinoline scaffold is aromatic, enabling π-π stacking with protein residues, while the thiazole ring introduces heteroatoms (N, S) capable of hydrogen bonding. The cyclopropyl group enhances steric bulk, potentially influencing binding pocket compatibility. Computational models suggest that the chlorine atoms at positions 4 and 8 contribute to electron withdrawal, stabilizing the molecule’s interaction with enzymatic active sites.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically involves multi-step protocols:

-

Quinoline Core Formation: Cyclocondensation of aniline derivatives with glycerol or via Friedländer synthesis.

-

Chlorination: Selective electrophilic substitution at positions 4 and 8 using chlorinating agents like .

-

Thiazole Substitution: Coupling the quinoline intermediate with 4-cyclopropylthiazole-2-amine under Ullmann or Buchwald-Hartwig conditions.

Yield optimization focuses on minimizing side reactions, such as over-chlorination or thiazole ring decomposition. Recent advances employ palladium catalysts to enhance regioselectivity.

Analytical Characterization

Purity verification utilizes HPLC (>98% ) and mass spectrometry (observed ). Nuclear magnetic resonance (NMR) confirms substitution patterns, with characteristic shifts for methoxy (–OCH) protons at ~3.9 ppm and cyclopropyl protons as multiplet signals near 1.2 ppm.

| Cell Line | IC (μM) | Target Pathway |

|---|---|---|

| MCF-7 | 1.2 | Topoisomerase II |

| A549 | 2.8 | PI3K/AKT/mTOR |

| HeLa | 4.5 | Bcl-2/Bax regulation |

Antimicrobial Applications

Preliminary data suggest activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8 μg/mL. The thiazole moiety likely disrupts bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs).

Mechanism of Action

Enzyme Inhibition

Molecular docking studies reveal high-affinity binding () to topoisomerase II’s ATPase domain, preventing DNA re-ligation. The dichloro groups form halogen bonds with Asn-91 and Arg-98 residues, while the methoxy group stabilizes hydrophobic interactions.

Signaling Pathway Modulation

In cancer cells, the compound downregulates PI3K/AKT/mTOR signaling, reducing cyclin D1 expression and inducing G1/S cell cycle arrest. Synergy with cisplatin enhances apoptosis in resistant lines, suggesting combinatorial potential.

| Precaution Code | Phrase |

|---|---|

| P261 | Avoid breathing dust/mist |

| P264 | Wash hands thoroughly after handling |

| P280 | Wear protective gloves/eye protection |

Current Research and Future Directions

Ongoing studies explore structural analogs to improve bioavailability and reduce cytotoxicity. A 2025 trial investigates nanoformulations using liposomal carriers to enhance tumor targeting. Additionally, proteomic profiling aims to identify off-target effects, ensuring clinical safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume